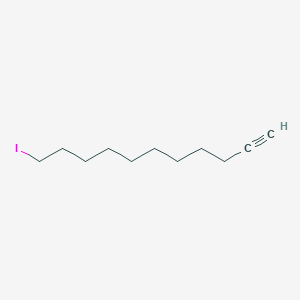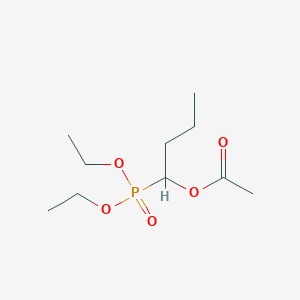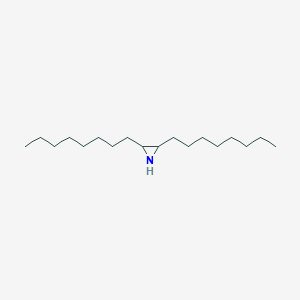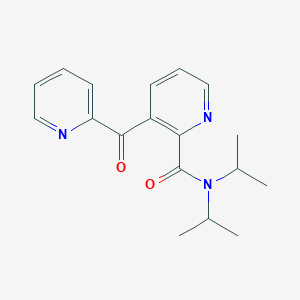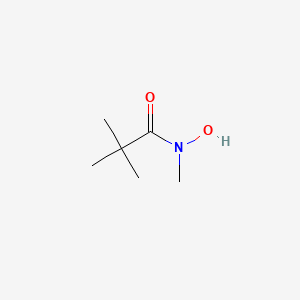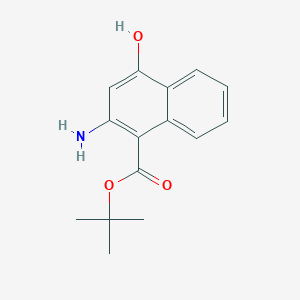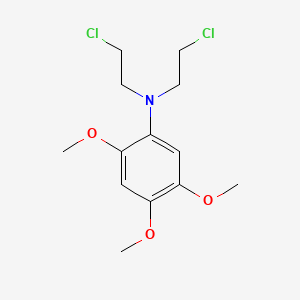
n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups and three methoxy groups attached to an aniline ring. This compound is of interest due to its potential use in synthetic chemistry and its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline typically involves the reaction of 2,4,5-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted anilines or thioethers.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in the treatment of certain types of cancer due to its ability to alkylate DNA and inhibit cell division. It is also being investigated for its potential use in the treatment of other diseases.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline involves the alkylation of DNA, which leads to the inhibition of DNA synthesis and cell division. The chloroethyl groups form covalent bonds with the DNA, causing cross-linking and strand breaks. This ultimately leads to cell death. The compound also interacts with various cellular proteins and enzymes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- n,n-Bis(2-chloroethyl)methylamine
- n,n-Bis(2-chloroethyl)cyclopropanamine
- n,n-Bis(2-chloroethyl)hydrazine
Comparison: n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and biological activity. Compared to n,n-Bis(2-chloroethyl)methylamine, which lacks the methoxy groups, this compound may exhibit different chemical and biological properties. Similarly, the presence of the cyclopropane ring in n,n-Bis(2-chloroethyl)cyclopropanamine can affect its reactivity and stability.
Eigenschaften
CAS-Nummer |
27096-57-7 |
|---|---|
Molekularformel |
C13H19Cl2NO3 |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2,4,5-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-11-9-13(19-3)12(18-2)8-10(11)16(6-4-14)7-5-15/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
YSVCPMOLCICSJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N(CCCl)CCCl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
